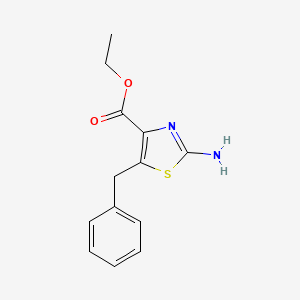

Ethyl 2-amino-5-benzyl-1,3-thiazole-4-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-amino-5-benzyl-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2S/c1-2-17-12(16)11-10(18-13(14)15-11)8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H2,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHAMQMFWKYSVPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=N1)N)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301219657 | |

| Record name | Ethyl 2-amino-5-(phenylmethyl)-4-thiazolecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301219657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77505-86-3 | |

| Record name | Ethyl 2-amino-5-(phenylmethyl)-4-thiazolecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77505-86-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-amino-5-(phenylmethyl)-4-thiazolecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301219657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for 2-Aminothiazole-4-carboxylates

The Hantzsch thiazole (B1198619) synthesis remains a fundamental and widely utilized method for constructing the 2-aminothiazole (B372263) core. nih.gov This classical approach has been adapted and refined over the years to improve yields and accommodate a diverse range of substrates.

Hantzsch Thiazole Synthesis: Fundamental Principles and Contemporary Adaptations

The Hantzsch synthesis traditionally involves the condensation reaction between an α-haloketone and a thioamide or thiourea. mdpi.comvinhuni.edu.vn This method is renowned for its reliability in producing 2-aminothiazole derivatives. The fundamental principle lies in the formation of the thiazole ring through the reaction of these two key components. jneonatalsurg.com

Further modifications include performing the reaction under solvent-free conditions, which aligns with the principles of green chemistry by reducing volatile organic compound emissions. researchgate.net Additionally, the use of microreactor systems has been explored to conduct the Hantzsch synthesis, allowing for precise control over reaction conditions and potentially leading to higher conversions compared to traditional batch syntheses. rsc.orgresearchgate.net The Holzapfel-Meyers-Nicolaou modification is a specific adaptation that allows for the synthesis of thiazoles derived from amino acids like valine and threonine with minimal loss of optical purity. researchgate.net

Detailed Reaction Mechanisms and Intermediary Compound Characterization

The reaction mechanism of the Hantzsch thiazole synthesis begins with a nucleophilic attack of the sulfur atom from the thioamide or thiourea on the α-carbon of the α-haloketone. youtube.com This initial step is an SN2 reaction that forms an intermediate. youtube.com Following this, an intramolecular condensation occurs where the nitrogen atom attacks the carbonyl carbon, leading to the formation of a five-membered ring. youtube.com The final step involves dehydration, resulting in the stable, aromatic thiazole ring. youtube.com The aromaticity of the final product is a significant driving force for the reaction. youtube.com

Key intermediary compounds in this synthesis include the initial S-alkylated thiourea derivative and a subsequent hydroxythiazoline intermediate which then dehydrates to form the final thiazole product. Spectroscopic methods such as proton NMR are instrumental in characterizing both the intermediates and the final products, with techniques like D2O shake experiments used to identify exchangeable protons. youtube.com

Emerging and Environmentally Benign Synthetic Approaches

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methodologies for 2-aminothiazole derivatives. These emerging approaches aim to reduce reaction times, minimize waste, and avoid the use of hazardous reagents.

Microwave-Assisted Organic Synthesis of Thiazole Derivatives

Microwave-assisted organic synthesis has emerged as a powerful tool in the synthesis of heterocyclic compounds, including 2-aminothiazole derivatives. medmedchem.comjusst.org This technique offers several advantages over conventional heating methods, such as significantly reduced reaction times, improved yields, and cleaner reaction profiles. medmedchem.comclockss.org The application of microwave irradiation can accelerate reactions that would otherwise require long hours of refluxing, often completing them within minutes. medmedchem.comjusst.org

Microwave-assisted synthesis has been successfully employed in one-pot, three-component reactions to produce thiazole derivatives, demonstrating its efficiency and versatility. nih.gov For example, a series of novel 2-aminothiazole derivatives were synthesized using a microwave-assisted method, which resulted in good yields and high purity compared to conventional heating. jusst.org This approach is considered a green chemistry technique due to its energy efficiency and reduced use of solvents. jusst.orgrjpbcs.com

Comparison of Conventional vs. Microwave-Assisted Synthesis of 2-Aminothiazole Derivatives

| Parameter | Conventional Heating | Microwave Irradiation |

| Reaction Time | 8-10 hours jusst.org | 5-15 minutes jusst.org |

| Yield | Moderate | High jusst.orgclockss.org |

| Purity | Good | High jusst.org |

| Energy Consumption | High | Low |

| Environmental Impact | Higher (longer solvent use) | Lower (reduced time and potential for solvent-free conditions) researchgate.net |

Catalytic Synthesis Methodologies (e.g., Magnetic Nanocatalysis, Solid Acid Catalysis)

The use of catalysts, particularly heterogeneous catalysts, has gained prominence in the synthesis of thiazoles due to their ease of separation and recyclability. benthamdirect.com Magnetic nanocatalysts, for instance, offer a sustainable solution as they can be easily recovered from the reaction mixture using an external magnet. benthamdirect.comjsynthchem.com These catalysts, often composed of a magnetic core like Fe3O4 coated with a catalytic material, have been shown to be highly efficient in promoting the synthesis of thiazole derivatives. jsynthchem.comnanomaterchem.com The use of such catalysts can lead to shorter reaction times, higher product yields, and the elimination of toxic solvents. jsynthchem.comjsynthchem.com

Solid acid catalysts, such as silica-supported tungstosilicic acid, have also been employed in the one-pot synthesis of Hantzsch thiazole derivatives. mdpi.combepls.com These catalysts are reusable and facilitate the reaction under environmentally benign conditions, such as in an ethanol/water mixture or even under ultrasonic irradiation. mdpi.combepls.com Lactic acid, a biodegradable and environmentally friendly option, has been identified as a dual catalyst and solvent for the one-pot synthesis of 2-aminothiazole derivatives. tandfonline.comresearchgate.net

Efficient One-Pot Synthetic Strategies for Enhanced Yield and Selectivity

For example, a facile and efficient one-pot synthesis of 2-aminothiazole derivatives has been developed via an α-bromination/cyclization process from aromatic methyl ketones using copper(II) bromide. clockss.org Another approach utilizes a one-pot, three-component reaction of acetophenone derivatives, ethyl chloroacetate, and thiosemicarbazide in the presence of a magnetically recyclable nanocatalyst to produce thiazole derivatives in excellent yields (88–95%) and short reaction times (20–28 minutes). tandfonline.com These strategies not only enhance the yield and selectivity of the desired products but also align with the principles of green chemistry by reducing the environmental footprint of the synthesis. rsc.org

Structural Derivatization and Functionalization of the Ethyl 2-amino-5-benzyl-1,3-thiazole-4-carboxylate Core

The this compound scaffold serves as a versatile platform for extensive chemical modification. Its three primary reactive sites—the 2-amino group, the 5-benzyl moiety, and the 4-carboxylate ester—allow for a wide range of structural derivatization and functionalization. These modifications are crucial for tuning the molecule's physicochemical properties and exploring its potential in various chemical and biological contexts.

Modifications and Substitutions at the 2-Amino Position (e.g., N-Acylation, Sulfonamide Coupling)

The 2-amino group on the thiazole ring is a key nucleophilic site, readily undergoing reactions with various electrophiles. This reactivity allows for the introduction of diverse functional groups, significantly altering the electronic and steric properties of the parent molecule.

N-Acylation: N-acylation is a common modification of the 2-amino group, typically achieved by reacting the parent thiazole with acid chlorides or anhydrides, or through amide coupling reactions with carboxylic acids. For instance, N-acylated 2-amino-5-benzyl-1,3-thiazoles have been synthesized by reacting the corresponding 2-amino-5-R-benzyl-1,3-thiazoles with acid chlorides in the presence of a base like triethylamine. nih.gov Amide coupling reagents such as 1-Hydroxybenzotriazole (HOBt) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU), are also effectively used to couple carboxylic acids to the 2-amino position. nih.gov Another common strategy involves the reaction of aminothiazole derivatives with anhydrides, such as acetic anhydride, in the presence of pyridine to yield the corresponding acetylated products. nih.gov Furthermore, the amino group can be protected using reagents like di-tert-butyl dicarbonate ((Boc)₂O) to form a Boc-protected amine, which can be useful in multi-step syntheses. semanticscholar.org

| Reactant | Reagents and Conditions | Product Type | Reference |

|---|---|---|---|

| Acid Chloride (R-COCl) | Triethylamine, Dioxane | N-acylthiazole | nih.gov |

| Carboxylic Acid (R-COOH) | HOBt/EDC, DMF, 50-60 °C | N-acylthiazole | nih.gov |

| Acetic Anhydride | Pyridine | N-acetylthiazole | nih.gov |

| Di-tert-butyl dicarbonate | DMAP, THF | N-Boc-aminothiazole | semanticscholar.org |

Sulfonamide Coupling: The formation of sulfonamides, which are considered bioisosteres of amides, introduces a sulfonyl group to the 2-amino position. nih.gov This transformation is typically accomplished by reacting the aminothiazole with a sulfonyl chloride (R-SO₂Cl) in the presence of a base. Modern synthetic strategies have also enabled the one-pot synthesis of sulfonamides directly from unactivated carboxylic acids and amines, which could be applied to this scaffold. nih.gov The resulting sulfonamide linkage offers distinct geometric and hydrogen-bonding properties compared to the parent amine or a corresponding amide. thieme-connect.com

Chemical Manipulations on the 5-Benzyl Moiety

The 5-benzyl group offers another site for structural diversification. Modifications can be introduced either by utilizing substituted starting materials during the initial synthesis of the thiazole ring or through post-synthetic modifications.

A prevalent strategy involves the Knoevenagel condensation of a thiazole derivative with substituted aromatic aldehydes. For example, various 5-(substituted benzylidene)-thiazole derivatives have been synthesized by reacting a suitable thiazole precursor with substituted benzaldehydes. mdpi.comscienceopen.com This reaction typically occurs at the methylene bridge of the benzyl (B1604629) group if it is activated, or more commonly, the substituted benzylidene moiety is introduced by reacting a thiazolidine-2,4-dione or a similar active methylene compound with a substituted benzaldehyde, followed by further reactions to build the desired thiazole structure. researchgate.net This approach allows for the introduction of a wide array of substituents onto the phenyl ring of the benzylidene group, including electron-donating and electron-withdrawing groups. scienceopen.com Research has shown that substitutions at the 3- and 4-positions of the phenyl ring can be well-tolerated and can influence the molecule's biological activity profile. scienceopen.com

| Reaction Type | Key Reactants | Modification Site | Resulting Structure | Reference |

|---|---|---|---|---|

| Hantzsch Thiazole Synthesis | α-haloketone, Thiourea, Substituted Phenylacetone | Phenyl ring of benzyl group | 5-(Substituted-benzyl)-thiazole | wikipedia.org |

| Condensation Reaction | Thiazole with active methylene, Substituted Benzaldehyde | Benzylic C-H | 5-(Substituted-benzylidene)-thiazole | mdpi.com |

Transformations of the 4-Carboxylate Ester Group

The ethyl carboxylate group at the C4 position is a versatile functional handle that can be converted into several other functionalities. These transformations are fundamental for creating analogues with different polarities, sizes, and hydrogen bonding capabilities.

The most common transformations include:

Hydrolysis (Saponification): The ester can be hydrolyzed to the corresponding carboxylic acid under basic conditions, for example, using lithium hydroxide or sodium hydroxide in a solvent mixture like methanol/water. nih.govsemanticscholar.org The resulting carboxylic acid is a key intermediate for further modifications.

Amide Formation: The carboxylic acid obtained from hydrolysis can be coupled with a diverse range of amines to form amides. This is typically achieved using standard peptide coupling reagents like HOBt/EDC or (COCl)₂/DMF. semanticscholar.org Alternatively, direct conversion of the ester to an amide can sometimes be achieved by heating with an amine (aminolysis), although this is often less efficient than the two-step hydrolysis-coupling sequence. researchgate.net

Reduction: The ester group can be reduced to a primary alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄). This introduces a hydroxymethyl group at the C4 position, providing a new site for functionalization.

These transformations significantly impact the molecule's properties. For example, converting the ethyl ester to a carboxylic acid or an amide can drastically alter its solubility and ability to act as a hydrogen bond donor or acceptor. nih.gov

| Transformation | Reagents/Conditions | Functional Group Formed | Reference |

|---|---|---|---|

| Ester Hydrolysis | NaOH or LiOH, MeOH/H₂O | Carboxylic Acid (-COOH) | nih.govsemanticscholar.org |

| Amide Formation (from acid) | 1. (COCl)₂, cat. DMF 2. Amine (R-NH₂), DIPEA | Amide (-CONH-R) | semanticscholar.org |

| Amide Formation (from acid) | HOBt/EDC, Amine (R-NH₂) | Amide (-CONH-R) | nih.gov |

| Reduction | LiAlH₄, THF | Primary Alcohol (-CH₂OH) | General Knowledge |

Design and Synthesis of Hybrid Heterocyclic Systems Incorporating the Thiazole Ring

The 2-aminothiazole core is an excellent building block for the synthesis of fused and hybrid heterocyclic systems. The endocyclic nitrogen and the exocyclic amino group can participate in cyclization reactions with appropriate bifunctional reagents to construct new rings.

A widely used strategy involves the reaction of the 2-aminothiazole moiety with Michael acceptors. For instance, 2-aminothiazoles react with dialkyl acetylenedicarboxylates (such as DMAD) to form thiazolo[3,2-a]pyrimidine derivatives. nih.govsemanticscholar.org This reaction involves an initial Michael addition of the endocyclic nitrogen to the acetylene, followed by cyclization and condensation involving the 2-amino group.

Another approach is the construction of other heterocyclic rings appended to the thiazole core. Thiazole-benzimidazole hybrids have been synthesized through the condensation-cyclization of a thiazole precursor bearing an aldehyde group with substituted benzene-1,2-diamines. arkat-usa.org Similarly, reactions of 2-aminothiazoles with α-haloketones can lead to the formation of imidazo[2,1-b]thiazole systems. nih.gov These hybrid structures combine the pharmacophores of two different heterocyclic systems, often leading to novel chemical properties. Further examples include the synthesis of pyrazolo[3,4-d]thiazoles and thieno[3,4-d]thiazoles from appropriately functionalized thiazole precursors. nih.gov

| Starting Thiazole Derivative | Reagent(s) | Hybrid/Fused System Formed | Reference |

|---|---|---|---|

| 2-Aminothiazole | Dialkyl Acetylenedicarboxylate (DMAD) | Thiazolo[3,2-a]pyrimidine | nih.govsemanticscholar.org |

| 2-Aminothiazole | α-haloketone | Imidazo[2,1-b]thiazole | nih.gov |

| Thiazole with ortho-formylphenyl group | Benzene-1,2-diamine | Thiazole-Benzimidazole Hybrid | arkat-usa.org |

| Thiazole precursor | Cyanoacetohydrazide | Pyrazolo[3,4-d]thiazole | nih.gov |

| Thiazole precursor | Ethyl chloroacetate, Carbon disulfide | Thieno[3,4-d]thiazole | nih.gov |

State of the Art Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by mapping the carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum of Ethyl 2-amino-5-benzyl-1,3-thiazole-4-carboxylate provides a distinct fingerprint of its hydrogen atoms. In a study utilizing dimethyl sulfoxide-d6 (DMSO-d6) as the solvent, the characteristic signals confirming the ethyl ester, benzyl (B1604629), and amino groups were clearly resolved. The ethyl group protons appeared as a triplet at 1.25 ppm (CH₃) and a quartet at 4.21 ppm (CH₂), indicative of their coupling. The benzyl protons (CH₂) were identified as a singlet at 4.26 ppm, while the aromatic protons of the phenyl ring produced a multiplet between 7.19 and 7.33 ppm. A broad singlet at 7.55 ppm, integrating to two protons, confirmed the presence of the amino (NH₂) group. sigmaaldrich.com

¹³C NMR: While specific ¹³C NMR data for this exact compound is not widely published in readily accessible literature, analysis of structurally similar 2-aminothiazole-4-carboxylate derivatives allows for the confident prediction of key chemical shifts. The spectrum would be expected to show distinct signals for the carbonyl carbon of the ester (typically in the 160-170 ppm region), the aromatic carbons of the thiazole (B1198619) and benzyl rings (approximately 110-165 ppm), the ethyl ester carbons (around 60 ppm for the O-CH₂ and 14 ppm for the CH₃), and the benzylic CH₂ carbon (in the 30-40 ppm range).

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 1.25 | Triplet | 3H | Ethyl CH₃ |

| 4.21 | Quartet | 2H | Ethyl CH₂ |

| 4.26 | Singlet | 2H | Benzyl CH₂ |

| 7.19-7.33 | Multiplet | 5H | Phenyl Ar-H |

| 7.55 | Broad Singlet | 2H | Amino NH₂ |

Solvent: DMSO-d6. Data sourced from a doctoral thesis referencing the primary synthesis publication. sigmaaldrich.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would exhibit characteristic absorption bands. Key expected vibrations include N-H stretching bands for the primary amine (typically around 3300-3500 cm⁻¹), C-H stretching for the aromatic and aliphatic components (around 2900-3100 cm⁻¹), a strong C=O stretching band for the ester carbonyl group (approximately 1700-1720 cm⁻¹), and C=N and C=C stretching vibrations from the thiazole and phenyl rings (in the 1500-1650 cm⁻¹ region).

Table 2: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

| ~3300-3500 | N-H (Amine) | Stretch |

| ~2900-3100 | C-H (Aromatic/Aliphatic) | Stretch |

| ~1700-1720 | C=O (Ester) | Stretch |

| ~1500-1650 | C=N / C=C (Thiazole/Phenyl) | Stretch |

High-Resolution Mass Spectrometry (HRMS) and Liquid Chromatography-Mass Spectrometry (LCMS) for Molecular Weight and Purity

Mass spectrometry techniques are vital for determining the molecular weight and elemental formula of a compound with high accuracy.

HRMS: High-Resolution Mass Spectrometry would be used to determine the exact mass of the molecule, confirming its elemental composition (C₁₃H₁₄N₂O₂S). The calculated monoisotopic mass is 262.0830 g/mol . HRMS analysis would be expected to yield a measured mass that corresponds to this value within a very narrow margin of error (typically <5 ppm), thereby validating the molecular formula.

LCMS: Liquid Chromatography-Mass Spectrometry combines the separation power of HPLC with the detection capabilities of mass spectrometry. This technique is used to assess the purity of the compound and confirm its molecular weight. A typical analysis would show a single major peak in the chromatogram, and the corresponding mass spectrum for that peak would display the protonated molecular ion [M+H]⁺ at m/z 263.

Elemental Microanalysis for Compositional Verification

Elemental microanalysis provides an experimental determination of the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur) in a pure sample. The results are compared against the calculated theoretical values to verify the compound's empirical and molecular formula.

Table 3: Elemental Composition Data

| Element | Theoretical (%) |

| Carbon (C) | 59.52 |

| Hydrogen (H) | 5.38 |

| Nitrogen (N) | 10.68 |

| Oxygen (O) | 12.20 |

| Sulfur (S) | 12.22 |

Calculated for the molecular formula C₁₃H₁₄N₂O₂S.

Chromatographic Methods for Purity Assessment (e.g., Thin-Layer Chromatography, High-Performance Liquid Chromatography)

Chromatographic techniques are essential for assessing the purity of synthesized compounds by separating them from starting materials, byproducts, and other impurities.

Thin-Layer Chromatography (TLC): TLC is a rapid and effective method used to monitor the progress of chemical reactions and for preliminary purity checks. For this compound, a suitable mobile phase (e.g., a mixture of ethyl acetate (B1210297) and hexane) would be used, and the compound would appear as a single spot with a specific retention factor (Rf) value under UV light, indicating a high degree of purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a more sophisticated and quantitative chromatographic method for purity assessment. When a sample of this compound is analyzed by HPLC, a pure sample would ideally yield a single, sharp peak in the chromatogram. The purity is often determined by the area percentage of this main peak, with values typically exceeding 95% for purified compounds.

Computational and Theoretical Chemistry Studies

Molecular Docking Simulations to Investigate Ligand-Target Binding Conformations and Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor's active site. For Ethyl 2-amino-5-benzyl-1,3-thiazole-4-carboxylate and its derivatives, docking studies are instrumental in elucidating binding modes and key interactions with various biological targets.

In studies of similar 2-aminothiazole (B372263) derivatives, molecular docking has been successfully employed to understand their inhibitory mechanisms. For instance, derivatives have been docked into the active sites of enzymes like 5-lipoxygenase (5-LOX) and the main protease (Mpro) of SARS-CoV-2. researchgate.netrsc.org These simulations often reveal crucial hydrogen bonding, hydrophobic interactions, and pi-stacking that contribute to the ligand's binding affinity. The 2-amino group and the thiazole (B1198619) nitrogen frequently act as hydrogen bond donors and acceptors, respectively, while the benzyl (B1604629) group can engage in hydrophobic and pi-pi interactions within the target's binding pocket. researchgate.net

Table 1: Representative Molecular Docking Interactions for Thiazole Derivatives

| Interaction Type | Interacting Ligand Moiety | Potential Interacting Residues in Target |

|---|---|---|

| Hydrogen Bonding | 2-Amino group, Thiazole Nitrogen, Carboxylate Oxygen | Asp, Glu, Ser, Thr, Asn, Gln |

| Hydrophobic Interactions | Benzyl group, Ethyl group | Ala, Val, Leu, Ile, Phe, Trp |

| Pi-Pi Stacking | Benzyl group, Thiazole ring | Phe, Tyr, Trp, His |

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Descriptors

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. For this compound, DFT calculations at levels such as B3LYP/6-311++G(d,p) can provide valuable insights. researchgate.net

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. espublisher.com A smaller energy gap suggests higher reactivity. Other calculated properties like dipole moment, atomic charges, and thermodynamic parameters help in understanding the molecule's polarity and stability. researchgate.net For related thiazole compounds, DFT studies have been used to correlate these electronic properties with observed biological activities. mdpi.comscienceopen.com

Table 2: Typical DFT-Calculated Parameters for Thiazole Derivatives

| Parameter | Significance |

|---|---|

| HOMO Energy | Electron-donating ability |

| LUMO Energy | Electron-accepting ability |

| HOMO-LUMO Gap | Chemical reactivity and stability |

| Dipole Moment | Polarity of the molecule |

| Mulliken Atomic Charges | Distribution of electron density |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability

Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, offering insights into its conformational flexibility and the stability of ligand-protein complexes. For this compound, MD simulations can be used to assess the stability of its binding pose within a receptor's active site, as predicted by molecular docking.

In studies of similar compounds, MD simulations have been performed for durations up to 100 nanoseconds to analyze the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the protein-ligand complex. nih.gov A stable RMSD for the complex over the simulation time indicates a stable binding mode. RMSF analysis can highlight flexible regions of the protein and the ligand. These simulations are crucial for validating docking results and understanding the dynamic nature of the ligand-receptor interaction. researchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Modeling for Activity Prediction and Design Principles

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) studies are essential for understanding how the chemical structure of a molecule influences its biological activity. For this compound, these models can predict the activity of new derivatives and guide the design of more potent compounds.

SAR studies on related thiazole derivatives have revealed key structural features for various biological activities. For instance, the nature and position of substituents on the benzyl ring and modifications to the carboxylate group can significantly impact activity. nih.govresearchgate.netcreighton.edu 2D-QSAR models often use molecular descriptors to build a linear regression model, while 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) provide a three-dimensional contour map of favorable and unfavorable regions for modification. nih.gov These models are invaluable for rational drug design. nih.gov

Pharmacophore Modeling and Virtual Screening Methodologies for Novel Ligand Identification

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for biological activity. For this compound, a pharmacophore model can be generated based on its known interactions with a biological target.

A typical pharmacophore for a thiazole derivative might include hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings. researchgate.net Once a pharmacophore model is developed, it can be used as a 3D query to screen large chemical databases for novel compounds that match the pharmacophoric features. This virtual screening approach is a time- and cost-effective method for identifying new potential lead compounds with similar biological activity. researchgate.net

Exploration of Biological Activities: Pre Clinical and in Vitro Investigations

Antimicrobial Activity Studies

Derivatives of the 2-aminothiazole (B372263) core have demonstrated a broad spectrum of antimicrobial activities, including antibacterial, antitubercular, and antifungal efficacy in laboratory settings.

Antibacterial Efficacy against Gram-Positive and Gram-Negative Bacterial Strains

The 2-aminothiazole scaffold is a key component in various compounds evaluated for antibacterial properties. Studies on derivatives have shown notable efficacy, particularly against Gram-positive bacteria. For instance, certain bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives displayed significant antibacterial potential. researchgate.net One analog proved to be as effective as ampicillin (B1664943) and gentamicin (B1671437) sulfate (B86663) against Staphylococcus aureus and Bacillus subtilis. researchgate.net While many derivatives show strong action against Gram-positive strains, activity against Gram-negative bacteria such as Escherichia coli has also been reported for some analogs. ekb.eg A series of N-(5-benzylthio-1,3,4-thiadiazol-2-yl) derivatives of piperazinyl quinolones exhibited high activity against Staphylococcus aureus. nih.gov The antibacterial activity of these compounds is often attributed to the inclusion of the -S-C=N toxophoric unit within their molecular structure. nih.gov

| Bacterial Strain | Compound Type | Observed Activity | Source |

|---|---|---|---|

| Staphylococcus aureus (Gram-positive) | Ethyl 2-amino-4-methylthiazole-5-carboxylate derivative | Activity comparable to ampicillin and gentamicin | researchgate.net |

| Bacillus subtilis (Gram-positive) | Ethyl 2-amino-4-methylthiazole-5-carboxylate derivative | Activity comparable to ampicillin and gentamicin | researchgate.net |

| Staphylococcus aureus (Gram-positive) | N-(5-benzylthio-1,3,4-thiadiazol-2-yl) quinolone derivative | High activity, comparable or more potent than norfloxacin | nih.gov |

| Escherichia coli (Gram-negative) | 1,3,4 Thiadiazole derivatives | Good antibacterial activity reported for some analogs | ekb.eg |

Specific Activity against Mycobacterium tuberculosis H37Rv

A close analog of the target compound, methyl 2-amino-5-benzylthiazole-4-carboxylate, has demonstrated potent activity against Mycobacterium tuberculosis H37Rv. nih.govscispace.com In one study, this methyl ester derivative was identified as a highly effective inhibitor, showing a Minimum Inhibitory Concentration (MIC) of 0.06 µg/ml (240 nM). nih.govplos.orgresearchgate.net This potency was noted to be greater than that of the established antitubercular agent isoniazid (B1672263) (INH). nih.govplos.org Interestingly, while the parent antibiotic thiolactomycin (B1682310) (TLM) targets the β-ketoacyl synthase enzyme mtFabH, methyl 2-amino-5-benzylthiazole-4-carboxylate showed no activity against this enzyme, indicating a different mechanism of action. nih.govnih.govplos.orgresearchgate.net These findings highlight the 2-aminothiazole-4-carboxylate scaffold as a promising template for developing new anti-tubercular agents. nih.govnih.gov

| Compound | Target Organism | MIC (µg/ml) | MIC (nM) | Source |

|---|---|---|---|---|

| Methyl 2-amino-5-benzylthiazole-4-carboxylate | Mycobacterium tuberculosis H37Rv | 0.06 | 240 | nih.govplos.orgresearchgate.net |

Antifungal Efficacy against Fungal Pathogens

The antifungal potential of the 2-aminothiazole framework has been explored against various fungal pathogens. Studies have shown that certain derivatives possess moderate to weak activity against Candida albicans. researchgate.net Other research into 2-amino-4,5-diarylthiazole derivatives also demonstrated moderate anti-Candida albicans activity, with one analog achieving an efficacy similar to the common antifungal drug fluconazole (B54011) after structural modification. mdpi.comnih.gov The thiazole (B1198619) ring is considered crucial for the antifungal effectiveness of these compounds. mdpi.com Investigations have also been conducted on related structures against Aspergillus species, with some newly synthesized thiadiazoles and tetrazoles showing activity against Aspergillus flavus and Aspergillus fumigatus. researchgate.netmdpi.com

| Fungal Pathogen | Compound Type | Observed Activity | Source |

|---|---|---|---|

| Candida albicans | Ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives | Moderate to weak antifungal activity | researchgate.net |

| Candida albicans | 2-Amino-4,5-diarylthiazole derivative | MIC80 of 9 µM, similar to fluconazole | mdpi.comnih.gov |

| Aspergillus flavus | Substituted tetrazole and thiadiazole derivatives | Reported antifungal activity | researchgate.net |

| Aspergillus fumigatus | Substituted tetrazole and thiadiazole derivatives | Reported antifungal activity | researchgate.net |

Anticancer and Antiproliferative Investigations (In Vitro Cell Line Studies)

The 2-aminothiazole core is recognized as a promising scaffold in the discovery of anticancer agents, with numerous derivatives exhibiting antiproliferative activity against a variety of human tumor cell lines in vitro. nih.gov

Activity against Human Tumor Cell Lines

Derivatives featuring the 2-amino-5-benzyl-1,3-thiazole structure have been assessed for their in vitro anticancer activity against several human cancer cell lines. N-acylated versions of this scaffold have demonstrated selective action towards human glioblastoma U251 cells and human melanoma WM793 cells. nih.govmdpi.com Another study on ethyl 2-substituted-aminothiazole-4-carboxylate derivatives identified a compound with significant activity against the RPMI-8226 leukemia cell line, showing a GI50 (50% growth inhibition) value of 0.08 µM. nih.gov Furthermore, a different derivative, N-(5-benzyl-1,3-thiazol-2-yl)-3,5-dimethyl-1-benzofuran-2-carboxamide, was found to be among the most toxic compounds tested against HepG2 human hepatocarcinoma cells. cytgen.com Related thiazole and thiophene (B33073) structures have also shown antiproliferative potential against the MCF-7 breast cancer cell line. mdpi.comnih.gov

| Cell Line | Cancer Type | Compound Type | Observed Activity | Source |

|---|---|---|---|---|

| Glioblastoma U251 | Glioblastoma | N-acylated-2-amino-5-benzyl-1,3-thiazole | Selective cytotoxic action | nih.govmdpi.com |

| Melanoma WM793 | Melanoma | N-acylated-2-amino-5-benzyl-1,3-thiazole | Selective cytotoxic action | nih.govmdpi.com |

| RPMI-8226 | Leukemia | Ethyl 2-substituted-aminothiazole-4-carboxylate derivative | Significant activity (GI50 = 0.08 µM) | nih.gov |

| HepG2 | Hepatocarcinoma | N-(5-benzyl-1,3-thiazol-2-yl) derivative | High toxicity | cytgen.com |

| MCF-7 | Breast Cancer | Thiazole and Thiophene derivatives | Antiproliferative potential | mdpi.comnih.gov |

In Vitro Cellular Mechanism of Action Studies

Investigations into the mechanisms underlying the anticancer effects of 2-amino-5-benzylthiazole derivatives suggest that they can induce apoptosis, or programmed cell death, in cancer cells. ukrbiochemjournal.orgnih.govmdpi.com Studies in human leukemia cells have shown that these compounds can trigger the cleavage of PARP1 and caspase-3, which are key events in the apoptotic cascade. ukrbiochemjournal.org The mechanism also involves an increase in the levels of the pro-apoptotic protein Bim and the mitochondrion-specific endonuclease G (EndoG), coupled with a decrease in the anti-apoptotic protein Bcl-2. ukrbiochemjournal.org These derivatives were found to cause single-strand breaks and fragmentation of DNA in leukemia cells without directly binding to or intercalating with the DNA molecule. ukrbiochemjournal.org This body of evidence points to apoptosis induction as a primary mechanism for the antiproliferative activity of this class of compounds. ukrbiochemjournal.org

Antiviral Activity Assessments in In Vitro Models (e.g., Tobacco Mosaic Virus)

While the broader class of thiazole derivatives has been investigated for a range of pharmacological effects, including general antiviral properties, a review of scientific literature did not yield specific studies concerning the in vitro evaluation of Ethyl 2-amino-5-benzyl-1,3-thiazole-4-carboxylate against the Tobacco Mosaic Virus (TMV). Research on chemical agents effective against TMV has often focused on other heterocyclic structures. Therefore, no data on the potential protective, curative, or inactivation activity of this specific compound against TMV is currently available.

Target-Specific Enzyme Inhibition Studies (e.g., Tyrosinase, β-Ketoacyl-ACP Synthase mtFabH)

Investigations into the enzyme inhibitory potential of the 2-aminothiazole-4-carboxylate scaffold have yielded specific, and sometimes unexpected, results, particularly in the context of antitubercular research.

β-Ketoacyl-ACP Synthase (mtFabH) Inhibition:

The enzyme β-ketoacyl-ACP synthase, specifically mtFabH from Mycobacterium tuberculosis, is a critical component of the fatty acid synthase-II (FAS-II) system, which is essential for the biosynthesis of mycolic acids, a key component of the mycobacterial cell wall. As such, mtFabH is a validated target for antitubercular drug discovery.

In a significant study, the activity of methyl 2-amino-5-benzylthiazole-4-carboxylate , a closely related analog of the ethyl ester, was evaluated. plos.org This compound was identified as a highly potent inhibitor of the whole-cell M. tuberculosis H37Rv, exhibiting a Minimum Inhibitory Concentration (MIC) of 0.06 µg/mL. plos.org This demonstrated greater efficacy than the established antitubercular agent isoniazid (MIC of 0.25 µg/mL). plos.org

However, when this potent compound was tested directly against the isolated mtFabH enzyme, it showed no inhibitory activity. plos.org This finding indicates that the whole-cell antitubercular effect of methyl 2-amino-5-benzylthiazole-4-carboxylate is not achieved by targeting mtFabH and that its mechanism of action involves a different biological target. plos.org

In contrast, other derivatives based on the 2-aminothiazole-4-carboxylate scaffold were found to successfully inhibit the mtFabH enzyme. For instance, modification at the 2-amino position, as seen in methyl 2-(2-bromoacetamido)-5-(3-chlorophenyl)thiazole-4-carboxylate , resulted in a compound with an IC₅₀ of 0.95 µg/mL against mtFabH. plos.org This highlights the critical role that specific substituents on the thiazole ring play in directing the activity towards the mtFabH enzyme. plos.org

Table 1: Comparative Activity of 2-Aminothiazole-4-Carboxylate Derivatives Data sourced from Al-Balas et al. (2009) plos.org

| Compound | Activity against M. tuberculosis H37Rv (MIC) | Activity against mtFabH (IC₅₀) |

| Methyl 2-amino-5-benzylthiazole-4-carboxylate | 0.06 µg/mL | Not Active |

| Methyl 2-(2-bromoacetamido)-5-(3-chlorophenyl)thiazole-4-carboxylate | Not Active | 0.95 µg/mL |

| Thiolactomycin (Reference Compound) | 13 µg/mL | 16 µg/mL |

| Isoniazid (Reference Compound) | 0.25 µg/mL | Not Applicable |

Tyrosinase Inhibition:

Tyrosinase is a key enzyme in the biosynthesis of melanin. Its inhibitors are of interest in the cosmetic and medical fields for treating hyperpigmentation disorders. A review of the available scientific literature found no studies evaluating the target-specific inhibitory activity of this compound against tyrosinase. While other classes of thiazole-containing compounds, such as 2-arylbenzothiazoles, have been explored for this purpose, data on the specific 2-amino-5-benzyl-1,3-thiazole-4-carboxylate scaffold is not present in the reviewed literature.

Applications in Advanced Materials Science Based on Thiazole Scaffolds

Integration into Organic Electronic Devices (e.g., Organic Light-Emitting Diodes, Organic Photovoltaics, Organic Field-Effect Transistors)

No studies have been found that report the integration of Ethyl 2-amino-5-benzyl-1,3-thiazole-4-carboxylate into organic electronic devices. There is a complete absence of data regarding its application in:

Organic Light-Emitting Diodes (OLEDs): There are no reports of its use as an emitter, host, or charge-transport material.

Organic Photovoltaics (OPVs): No literature describes its incorporation as a donor or acceptor material in photovoltaic cells.

Organic Field-Effect Transistors (OFETs): There is no evidence of its use as a semiconductor in transistor applications.

Performance data tables for devices incorporating this compound cannot be generated due to the lack of relevant research.

Exploration in Other Advanced Functional Materials

Beyond the areas of polymers and organic electronics, there is no available information on the exploration of This compound in other advanced functional materials. This includes, but is not limited to, its potential use in sensors, nonlinear optical materials, or as a component in metal-organic frameworks.

Future Research Directions and Translational Perspectives in Chemical Biology

Strategic Design and Synthesis of Highly Selective and Potent Analogues

The development of analogues of Ethyl 2-amino-5-benzyl-1,3-thiazole-4-carboxylate with enhanced potency and selectivity is a key objective for future research. This involves a deep understanding of the structure-activity relationships (SAR) of the 2-aminothiazole (B372263) core. Strategic modifications to the core structure can lead to compounds with improved pharmacological profiles.

Key Areas for Modification:

2-Amino Group: Modifications at this position can significantly influence the compound's interaction with biological targets. Acylation, alkylation, or incorporation into larger heterocyclic systems can modulate activity and selectivity.

5-Benzyl Group: The benzyl (B1604629) substituent offers a site for introducing various functional groups to explore interactions with hydrophobic pockets in target proteins. Substitution on the phenyl ring can fine-tune electronic and steric properties.

4-Carboxylate Group: The ethyl ester at this position can be varied to other esters, converted to an amide, or replaced with other electron-withdrawing groups to alter the molecule's polarity, solubility, and metabolic stability.

Bioisosteric Replacement:

Another crucial strategy is the use of bioisosteres, which are substituents or groups with similar physical or chemical properties that impart similar biological activities to a chemical compound. This approach can be used to improve pharmacokinetic properties and reduce toxicity.

| Original Group | Potential Bioisosteres | Rationale for Replacement |

| Phenyl ring of the benzyl group | Thiophene (B33073), Furan, Pyridine | To alter metabolic stability and explore different binding interactions. |

| Thiazole (B1198619) ring | Oxazole, Imidazole, Pyrazole | To modulate electronic properties and potential for hydrogen bonding. |

| Ester group | Carboxylic acid, Amide, Tetrazole | To improve solubility and modify interactions with target proteins. |

By systematically exploring these modifications, researchers can generate a library of analogues of this compound with potentially superior therapeutic properties.

Identification and Validation of Novel Biological Targets for Thiazole Derivatives

A critical aspect of advancing the therapeutic application of this compound and its analogues is the identification and validation of their specific biological targets. The 2-aminothiazole scaffold is known to interact with a wide range of biological macromolecules, leading to diverse pharmacological effects.

Potential Target Classes for Thiazole Derivatives:

Kinases: Many thiazole-containing compounds are known to be potent kinase inhibitors, which are crucial in cancer and inflammatory diseases.

Enzymes in Microbial Pathways: The thiazole ring is a key component of thiamine (B1217682) (Vitamin B1) and is involved in various enzymatic reactions, making it a potential target for developing antimicrobial agents.

Receptors: Thiazole derivatives have been shown to interact with various receptors, including G-protein coupled receptors (GPCRs).

Protein-Protein Interactions: The structural diversity of thiazole derivatives makes them suitable candidates for disrupting protein-protein interactions that are critical in many disease states.

Strategies for Target Identification and Validation:

A multi-pronged approach is necessary to identify and validate the biological targets of this compound.

| Method | Description |

| Affinity Chromatography | The compound is immobilized on a solid support to capture its binding partners from cell lysates. |

| Chemical Proteomics | Utilizes chemical probes to identify protein targets in a complex biological sample. |

| Computational Target Prediction | Involves the use of algorithms and databases to predict potential targets based on the compound's structure. |

| Genetic Approaches | Techniques like CRISPR-Cas9 screening can identify genes that, when knocked out, confer resistance or sensitivity to the compound. |

| Biochemical and Biophysical Assays | Once potential targets are identified, their direct interaction with the compound is confirmed using techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC). |

Successful identification and validation of novel biological targets will be instrumental in elucidating the mechanism of action of this compound and guiding the development of targeted therapies.

Advancements in Sustainable and Scalable Synthesis Methods for Thiazole Production

The traditional methods for synthesizing thiazoles, such as the Hantzsch synthesis, often involve harsh reaction conditions and the use of hazardous reagents. The development of sustainable and scalable synthesis methods is crucial for the environmentally friendly and economically viable production of this compound and its derivatives.

Green Chemistry Approaches for Thiazole Synthesis:

| Green Chemistry Principle | Application in Thiazole Synthesis |

| Use of Renewable Feedstocks | Exploring the use of bio-based starting materials. |

| Atom Economy | Designing reactions that maximize the incorporation of all materials used in the process into the final product. One-pot and multicomponent reactions are particularly relevant. |

| Use of Safer Solvents and Auxiliaries | Replacing hazardous organic solvents with greener alternatives like water, ethanol, or ionic liquids. |

| Energy Efficiency | Employing energy-efficient methods such as microwave and ultrasound irradiation to accelerate reactions and reduce energy consumption. |

| Catalysis | Utilizing reusable and non-toxic catalysts, including biocatalysts and nanocatalysts, to improve reaction efficiency and reduce waste. |

Examples of Sustainable Synthesis Strategies:

One-Pot Multicomponent Reactions: These reactions combine three or more reactants in a single step to form the final product, reducing the number of synthetic steps, solvent usage, and waste generation.

Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and improve yields compared to conventional heating methods.

Ultrasound-Assisted Synthesis: Sonication can enhance reaction rates and yields by providing the activation energy through acoustic cavitation.

Use of Green Catalysts: The use of solid-supported catalysts, biocatalysts (enzymes), and nanocatalysts can offer high efficiency, selectivity, and reusability.

The adoption of these sustainable and scalable synthesis methods will be essential for the future development and commercialization of this compound-based therapeutics.

Leveraging Artificial Intelligence and Machine Learning for De Novo Compound Design and Activity Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the rapid design of novel compounds and the accurate prediction of their biological activities. These computational tools can be effectively leveraged to accelerate the development of potent and selective analogues of this compound.

Applications of AI and ML in Thiazole Derivative Design:

De Novo Design: Generative AI models can design novel thiazole derivatives with desired physicochemical and pharmacological properties. These models learn from large datasets of known molecules to generate new structures that are likely to be active against a specific target.

Quantitative Structure-Activity Relationship (QSAR) Modeling: ML algorithms can build predictive models that correlate the structural features of thiazole derivatives with their biological activity. These QSAR models can be used to screen virtual libraries of compounds and prioritize the most promising candidates for synthesis and testing.

Activity Prediction: AI models can be trained to predict the biological activity of new thiazole derivatives against a range of targets, helping to identify potential therapeutic applications and off-target effects.

ADMET Prediction: ML models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds, which is crucial for identifying candidates with favorable pharmacokinetic and safety profiles early in the drug discovery process.

Commonly Used AI/ML Techniques:

| Technique | Description |

| Deep Neural Networks (DNNs) | A class of machine learning algorithms that can learn complex patterns from large datasets, making them well-suited for QSAR and ADMET prediction. |

| Generative Adversarial Networks (GANs) | A type of generative model that can create new, realistic data, such as novel molecular structures. |

| Recurrent Neural Networks (RNNs) | A type of neural network that is well-suited for processing sequential data, such as the SMILES representation of molecules, and can be used for de novo design. |

| Support Vector Machines (SVM) | A supervised learning algorithm that can be used for classification and regression tasks, such as predicting whether a compound will be active or inactive. |

The integration of AI and ML into the drug discovery workflow for this compound holds the promise of significantly reducing the time and cost associated with developing new medicines.

Q & A

Q. What are the established synthetic routes for Ethyl 2-amino-5-benzyl-1,3-thiazole-4-carboxylate, and what reaction conditions optimize yield?

The compound can be synthesized via cyclization reactions using precursors like 2-dibenzylamino-4,4,4-trifluoro-3-hydroxy-butyric acid ethyl ester and thionyl chloride, followed by reflux and recrystallization in ethanol (yield ~60-70%) . Alternative routes involve thiourea and ethyl bromoacetate under basic conditions (e.g., NaOH in ethanol at 80°C), with yields dependent on stoichiometric ratios and reaction time . Key Reaction Conditions Table :

| Precursor | Reagent/Conditions | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| 2-Dibenzylamino derivative | Thionyl chloride, reflux | Ethanol | 65 | |

| Thiourea + Ethyl bromoacetate | NaOH, 80°C, 6 hrs | Ethanol | 50-60 |

Q. How is the crystal structure of this compound determined, and what software is used for refinement?

Single-crystal X-ray diffraction (SC-XRD) is the primary method. Data collection is performed using Bruker SMART CCD detectors, with refinement via SHELXL (for small molecules) or SHELXPRO for macromolecular interfaces . The WinGX suite is employed for data integration and structure visualization . For example, bond lengths in the thiazole ring are typically ~1.74 Å (C–S) and ~1.30 Å (C=N), consistent with related thiazole derivatives .

Q. What preliminary assays are used to evaluate its biological activity?

The MTT assay is commonly used to screen for anticancer activity. Cells (e.g., HeLa, MCF-7) are treated with the compound (1–100 µM), and viability is measured after 48–72 hrs. Positive controls (e.g., cisplatin) and solvent controls (e.g., DMSO) are required to validate results .

Advanced Research Questions

Q. How do discrepancies in reported bond lengths or angles arise in crystallographic studies, and how are they resolved?

Discrepancies may stem from differences in data resolution (e.g., low-temperature vs. room-temperature measurements) or refinement protocols. For example, C–S bond lengths in the thiazole ring vary by ±0.02 Å across studies due to torsional strain from substituents like the benzyl group . Validation tools like PLATON or the CCDC’s Mercury software help identify outliers by comparing against databases of similar structures .

Q. What methodologies are used to analyze hydrogen-bonding networks and crystal packing?

Graph set analysis (e.g., Etter’s notation) categorizes hydrogen-bond patterns (e.g., D = donor, A = acceptor). For this compound, the absence of classical H-bonds in its crystal structure (as in ) contrasts with related compounds, necessitating dispersion-corrected DFT calculations (e.g., PBE-D3) to assess van der Waals interactions .

Q. How can reaction pathways (e.g., oxidation, substitution) be optimized for derivative synthesis?

- Oxidation : Use m-chloroperbenzoic acid (mCPBA) in dichloromethane (0°C to RT) to convert the thiazole sulfur to sulfoxide, monitored by TLC .

- Substitution : React the amino group with acyl chlorides (e.g., benzoyl chloride) in dioxane with triethylamine (2:1 molar ratio), achieving >80% conversion under microwave-assisted conditions (50°C, 30 mins) .

Q. What advanced techniques characterize thermal stability and decomposition kinetics?

Thermogravimetric analysis (TGA) under nitrogen (10°C/min) reveals decomposition onset at ~200°C. Differential scanning calorimetry (DSC) identifies endothermic peaks corresponding to melting (e.g., 177–178°C ). Kinetic parameters (e.g., activation energy via Flynn-Wall-Ozawa method) are derived from multi-rate TGA data .

Methodological Considerations

- Data Contradictions : When crystallographic data conflicts (e.g., dihedral angles), use high-resolution synchrotron data (λ = 0.7–1.0 Å) to minimize errors .

- Biological Replicates : For MTT assays, include ≥3 biological replicates and normalize to internal controls (e.g., β-actin) to account for plate-to-plate variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.